cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride
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Overview
Description
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . This compound is known for its unique structure, which includes a cyclooctene ring and a carbamate group. It is commonly used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride typically involves the reaction of cyclooct-4-en-1-ol with N-(3-aminopropyl)carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate, such as oxides, amines, and substituted carbamates .
Scientific Research Applications
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with biomolecules, leading to changes in their structure and function. This interaction is mediated through the carbamate group, which can react with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Cyclooct-4-en-1-yl N-(2-aminopropyl)carbamate;hydrochloride
- Cyclooct-4-en-1-yl N-(4-aminobutyl)carbamate;hydrochloride
- Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrobromide
Uniqueness
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is unique due to its specific structure, which includes a cyclooctene ring and a carbamate group. This structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H23ClN2O2 |
---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H |
InChI Key |
GIYQQURLGCGUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN.Cl |
Origin of Product |
United States |
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